Product packaging for Valsarin(Cat. No.:CAS No. 22851-88-3)

Valsarin

Cat. No.: B12758820
CAS No.: 22851-88-3
M. Wt: 320.68 g/mol
InChI Key: LSXDSQPJNKGFHK-UHFFFAOYSA-N
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Description

Valsarin, also historically known as Papulosin, is a naturally occurring chloro-substituted anthraquinone first isolated from the fungus Valsaria rubricosa . Its chemical structure is defined as 3-chloro-1,2,4,5-tetrahydroxy-7-methyl-9,10-anthraquinone . This places it within a class of compounds often studied for their roles in fungal biology and their potential as interesting chemical entities in natural product research . The compound has been the subject of synthetic chemistry studies, confirming its structure and enabling further scientific inquiry . This compound is presented here as a high-purity chemical for research and development purposes exclusively. This product is intended for laboratory use only by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to investigate its potential properties and applications further.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClO6 B12758820 Valsarin CAS No. 22851-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22851-88-3

Molecular Formula

C15H9ClO6

Molecular Weight

320.68 g/mol

IUPAC Name

3-chloro-1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H9ClO6/c1-4-2-5-7(6(17)3-4)12(19)9-8(11(5)18)14(21)15(22)10(16)13(9)20/h2-3,17,20-22H,1H3

InChI Key

LSXDSQPJNKGFHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)O

Origin of Product

United States

Chemical Structure and Stereochemistry of Valsarin

Elucidation of the Core Anthraquinone (B42736) Scaffold of Valsarin

This compound is classified as an anthraquinone derivative nih.gov. The fundamental structural basis of anthraquinones is the 9,10-anthracenedione core, which consists of three fused benzene (B151609) rings with two ketone groups located at positions 9 and 10 fortunejournals.comgoogle.commdpi.comfortuneonline.orgnih.gov. This core structure provides the aromatic framework characteristic of this class of compounds mdpi.com.

Stereochemical Features and Isomeric Considerations of this compound

Information specifically detailing the stereochemical features and isomeric considerations of this compound was not found in the provided search results. While the importance of stereochemistry in drug molecules and the potential for isomers to exhibit different biological activities is recognized nih.govnih.gov, the available information does not describe any chiral centers or discuss potential stereoisomers of this compound.

Comparative Structural Analysis with Papulosin and Related Anthraquinones

This compound is listed as a synonym for Papulosin nih.gov. This indicates that Papulosin shares the same chemical structure as this compound, namely 3-chloro-1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione nih.gov.

Biosynthesis of Valsarin

Polyketide Pathway in Anthraquinone (B42736) Biosynthesis

Anthraquinones, such as the structural core of Valsarin, are typically synthesized in fungi via an octaketide pathway. nih.gov This pathway is initiated by an acetyl-CoA starter unit, followed by the sequential addition and condensation of seven malonyl-CoA extender units. nih.gov Each condensation step involves the decarboxylation of malonyl-CoA, leading to the formation of a linear, highly reactive poly-β-ketoacyl chain, specifically an octa-β-ketoacyl-CoA intermediate in the case of anthraquinones. nih.gov This linear polyketide chain serves as the precursor for the subsequent cyclization and modification steps that ultimately yield the characteristic tricyclic anthraquinone scaffold. nih.gov

Enzymatic Machinery Involved in this compound Formation

The core enzymatic machinery responsible for the assembly of the polyketide chain in anthraquinone biosynthesis is the polyketide synthase (PKS). nih.govwikipedia.org Fungal anthraquinone synthesis often involves Type I PKSs, which are large, multi-domain proteins containing several catalytic centers on a single polypeptide chain. nih.govwikipedia.org The minimal set of domains essential for polyketide chain elongation typically includes an acyltransferase (AT), a β-ketosynthase (KS), and an acyl carrier protein (ACP). nih.gov Additional domains, such as a starter unit ACP transacylase (SAT) and a product template (PT), are also involved, influencing the choice of starter unit and the regioselectivity of the initial cyclization, respectively. nih.gov These domains work iteratively to condense the starter and extender units, build the polyketide chain, and release it for further processing. nih.govwikipedia.org

Enzyme Type Core Domains (Type I PKS) General Role in Polyketide Synthesis
Polyketide Synthase (PKS) AT, KS, ACP Catalyzes iterative condensation of acyl units
SAT Selects and loads the starter unit
PT Influences regioselective cyclization of the polyketide
Cyclases N/A Catalyze ring formation in the polyketide chain
Hydroxylases N/A Introduce hydroxyl groups
Halogenases N/A Introduce halogen atoms (e.g., chlorine)
Methyltransferases N/A Introduce methyl groups (if applicable)

Halogenation Enzymes and Mechanisms in this compound Production

A defining feature of this compound is the presence of a chlorine atom at the 7-position (based on its synonym 7-Chloro-5-hydroxyemodin). nih.govnih.gov The introduction of halogen atoms into natural products is catalyzed by a class of enzymes known as halogenases or haloperoxidases. springernature.comnih.govmdpi.com These enzymes utilize halide ions (such as chloride) and an oxidant (often hydrogen peroxide) to install the halogen atom onto the organic molecule. nih.govmdpi.com

In the biosynthesis of some natural products, vanadium-dependent haloperoxidases (VHPOs) or flavin-dependent halogenases (FDHs) are involved in stereospecific halogenation. nih.govmdpi.com These enzymes can generate a reactive hypohalite species or utilize a conserved lysine (B10760008) residue to shuttle the halogen to the substrate binding site, potentially via a transient chloramine (B81541) intermediate, ensuring regioselective and sometimes stereoselective halogenation. springernature.comnih.gov While specific halogenases for this compound have not been detailed in the provided results, the presence of the chlorine atom strongly suggests the involvement of such an enzyme acting on an anthraquinone precursor. The precise mechanism and the specific halogenase enzyme responsible for chlorinating the anthraquinone scaffold at the 7-position during this compound biosynthesis would require further investigation into the producing organism's enzymatic machinery.

Post-Polyketide Modifications Leading to this compound Structure

Following the formation of the linear polyketide chain by the PKS, a series of post-polyketide modifications are required to transform this intermediate into the final this compound structure. wikipedia.orgsciepublish.commdpi.com These modifications are catalyzed by additional enzymes encoded within the biosynthetic gene cluster. wikipedia.org

Key post-PKS modifications in anthraquinone biosynthesis include cyclization and aromatization of the polyketide backbone to form the characteristic tricyclic ring system. nih.govwikipedia.org Regioselective cyclization patterns, such as C4-C9 and C6-C11 aldol (B89426) cyclizations, are observed in fungal anthraquinone synthesis, leading to different anthraquinone skeletons. nih.gov

In addition to cyclization, other tailoring enzymes introduce functional groups. Hydroxylation, catalyzed by hydroxylases (such as cytochrome P450 enzymes), is crucial for introducing hydroxyl groups at specific positions on the anthraquinone core. mdpi.com this compound, being 7-Chloro-5-hydroxyemodin, has hydroxyl groups at positions 1, 2, 4, and 5, and a methyl group at position 7 (based on the IUPAC name 3-chloro-1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione, although the synonym 7-Chloro-5-hydroxyemodin suggests the chlorine is at 7 and a hydroxyl at 5 on an emodin (B1671224) core). nih.gov Emodin itself is a trihydroxy-methylanthraquinone. Therefore, hydroxylation and potentially methylation steps are involved in forming the specific oxygenation pattern of this compound.

Finally, the halogenation step, discussed in Section 3.3, introduces the chlorine atom. Other potential modifications, such as glycosylation or acylation, which are known in other polyketide pathways sciepublish.commdpi.com, would depend on the specific enzymatic repertoire of the producing organism and are not explicitly indicated for this compound based on its known structure.

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The genes encoding the PKS and all the modifying enzymes involved in this compound biosynthesis are typically organized into gene clusters in the genome of the producing organism, such as the lichen-forming fungus. wikipedia.orgresearchgate.net This co-localization facilitates the coordinated expression of the genes required for the production of the secondary metabolite. wikipedia.org

The expression of these biosynthetic gene clusters is tightly regulated at the genetic and molecular levels. This regulation ensures that the compound is produced at the appropriate time and in response to specific environmental signals or developmental cues. wikipedia.org Regulatory mechanisms can include transcriptional activators or repressors that bind to specific DNA sequences in the promoter regions of the biosynthetic genes, controlling their transcription into mRNA. wikipedia.orgresearchgate.net

Chemical Synthesis of Valsarin

Key Chemical Transformations and Reaction Methodologies

The synthesis of Valsartan relies on several key chemical transformations and reaction methodologies to construct its specific functional groups and carbon framework. A crucial step in many routes is the formation of the biaryl system, often achieved through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a frequently employed methodology for constructing the biphenyl (B1667301) core of sartans, including Valsartan europa.euresearchgate.netresearchgate.netd-nb.info. Another powerful cross-coupling method utilized in Valsartan synthesis is the Negishi coupling, which involves organozinc compounds and has been reported as an efficient approach for forming the aryl-aryl bond beilstein-journals.orgnih.govresearchgate.net. Negishi reactions can offer advantages such as better transmetalation activity and good chemoselectivity compared to organoboron reagents beilstein-journals.org.

The introduction of the tetrazole ring is another essential transformation. This is commonly achieved by the reaction of a cyano intermediate with an azide (B81097) source researchgate.netgoogle.comresearchgate.netgoogle.comgoogle.com. For instance, the reaction of a cyano group with azidotributyltin is a known method for tetrazole formation google.comresearchgate.netgoogle.com.

N-acylation, specifically the introduction of the pentanoyl group onto the valine nitrogen, is a standard transformation in Valsartan synthesis beilstein-journals.orgnih.govgoogle.comd-nb.info. This is often carried out by reacting a valine derivative with valeryl chloride beilstein-journals.orgnih.gov. Ester hydrolysis is typically the final step to cleave a protecting group, often a methyl or benzyl (B1604629) ester, to reveal the free carboxylic acid of the valine moiety beilstein-journals.orgeuropa.eud-nb.info. This hydrolysis can be achieved through chemical means, such as using aqueous sodium hydroxide (B78521) europa.eu, or enzymatically europa.eu.

Regioselective and Stereoselective Synthesis Strategies

Regioselectivity and stereoselectivity are critical considerations in Valsartan synthesis to ensure the formation of the desired isomer and the correct L-stereochemistry at the valine residue. The use of L-valine or L-valine methyl ester as a starting material is fundamental to establishing the correct stereochemistry from the outset google.combeilstein-journals.orgeuropa.eunih.govresearchgate.netgoogle.comd-nb.infogoogle.com.

In cross-coupling reactions like Suzuki or Negishi couplings, regioselectivity is controlled by the judicious choice of reactive partners, ensuring that the coupling occurs at the desired positions on the biphenyl system to form the 1,1'-biphenyl-4-yl linkage with the rest of the molecule and the 2'-position bearing the tetrazole group.

Maintaining the stereochemical integrity of the L-valine moiety throughout the synthesis is paramount. However, some synthetic steps, particularly the formation of the tetrazole ring from a cyano intermediate and the hydrolysis of the valine ester, have been reported to potentially lead to partial racemization of the L-valine center, resulting in the formation of the undesired R-isomer researchgate.net. Strategies to minimize or avoid racemization during these steps are important for obtaining high-purity Valsartan. While specific detailed methodologies solely focused on optimizing regioselectivity or stereoselectivity across all steps were not extensively detailed in the provided snippets, the selection of reaction conditions and reagents in reported syntheses implicitly addresses these aspects. For example, the use of specific catalysts and controlled reaction temperatures can influence both regioselectivity and minimize epimerization.

Development of Novel Synthetic Routes and Methodological Innovations

Ongoing research aims to develop novel synthetic routes and methodological innovations for Valsartan synthesis to improve efficiency, reduce costs, minimize environmental impact, and address limitations of existing methods. The development of alternative routes has been driven by drawbacks associated with earlier syntheses, such as complex procedures, the use of expensive catalysts, or suboptimal yields google.combeilstein-journals.orgnih.govresearchgate.netnih.gov.

Innovations include the exploration of different cross-coupling methodologies, such as the Negishi coupling, which has been presented as an efficient alternative to Suzuki-Miyaura coupling for constructing the biphenyl core beilstein-journals.orgnih.govresearchgate.net. Another novel approach involves decarboxylative biaryl coupling for the formation of the biaryl moiety, offering potential economic and ecological advantages by being more concise and avoiding stoichiometric amounts of expensive organometallic reagents nih.gov.

The application of continuous flow processes represents a significant methodological innovation in pharmaceutical synthesis, including for Valsartan precursors d-nb.info. Transferring batch processes to continuous flow setups using different reactor designs, such as coil reactors and packed-bed reactors with heterogeneous catalysts, has been investigated to improve energy efficiency, reduce waste, and enhance safety d-nb.info. The use of specific heterogeneous palladium catalysts, such as cerium-tin-oxide supported palladium catalysts, in Suzuki-Miyaura coupling is another example of innovation aimed at improving catalytic activity and recyclability europa.eud-nb.info.

These ongoing efforts highlight the dynamic nature of research in developing more efficient, sustainable, and scalable synthetic methodologies for complex APIs like Valsartan.

Structure Activity Relationship Sar Studies of Valsarin As an Anthraquinone

Influence of the Anthraquinone (B42736) Core on Biological Activities

The fundamental anthraquinone core, a tricyclic aromatic system with two carbonyl groups at positions 9 and 10, is essential for the biological activities observed in this class of compounds. scienceopen.com This planar structure allows for interactions, such as intercalation with DNA, which is a mechanism of action for some anthraquinone-based drugs, particularly in the context of anticancer activity. ontosight.ai The redox properties of the quinone system can also play a role in generating reactive oxygen species, contributing to cytotoxicity. The presence of this core in Valsarin is foundational to any intrinsic biological activity it may possess as an anthraquinone. General SAR studies on anthraquinones highlight that modifications to the core structure can significantly impact activity. rsc.org, dovepress.com

Role of Halogen Substituents in Modulating Activity

This compound contains a chlorine substituent at a specific position on its anthraquinone core. nih.gov, nih.gov Halogen substituents, such as chlorine or bromine, on anthraquinone scaffolds have been shown to influence biological activities. researchgate.net, acs.org The introduction of halogens can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. Studies on other halogenated anthraquinones have demonstrated varied effects on activity, including enhanced cytotoxicity and altered antimicrobial properties compared to their non-halogenated counterparts. researchgate.net, acs.org, rsc.org The specific position of the halogen is also crucial in determining the extent and nature of its influence on biological activity. While the precise impact of the chlorine substituent in this compound on its specific activities requires dedicated study, general anthraquinone SAR indicates that this halogen is likely to play a role in modulating its biological profile.

Computational Chemistry and Molecular Modeling in this compound SAR

While no specific computational chemistry or molecular modeling studies focused on this compound were identified in the search results, these techniques are widely applied in the study of anthraquinones to understand their SAR. nih.gov, tandfonline.com, researchgate.net, acs.org, researchgate.net, dovepress.com Computational methods such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide insights into the preferred conformations of anthraquinones, their binding affinities to biological targets, and the nature of interactions at the molecular level. nih.gov, tandfonline.com, acs.org, researchgate.net, dovepress.com These approaches can help predict the potential biological activities of anthraquinone derivatives and guide the design of new analogs with improved properties. Applying such methods to this compound could offer valuable information regarding its potential mechanisms of action and the impact of its specific substituents on target interactions.

Design and Synthesis of this compound Analogs for SAR Probing

The design and synthesis of analogs are fundamental steps in probing the SAR of a chemical scaffold like anthraquinone. rsc.org, ontosight.ai, mdpi.com, tandfonline.com, dovepress.com, researchgate.net, nih.gov, rsc.org By systematically modifying the structure of a lead compound, researchers can determine how specific changes to the anthraquinone core, substituents, or peripheral groups affect biological activity. Although studies specifically detailing the design and synthesis of this compound analogs for SAR purposes were not found, the general approach involves creating derivatives with variations in halogenation, hydroxylation, alkylation, or the introduction of other functional groups. rsc.org, mdpi.com, dovepress.com, researchgate.net, nih.gov Subsequent biological evaluation of these analogs allows for the correlation of structural features with observed activities, providing a deeper understanding of the SAR and facilitating the rational design of compounds with enhanced potency, selectivity, or pharmacokinetic properties. rsc.org, dovepress.com, nih.gov

Mechanistic Biochemical Investigations of Valsarin

Molecular Target Identification and Characterization

Identifying the precise molecular targets of Valsarin is an area of ongoing scientific inquiry. While comprehensive data on specific protein or pathway interactions for isolated this compound is limited in the provided information, research into extracts from the Valsaria genus, which contains this compound, has explored potential molecular interactions. A patent application suggests that extracts from the Valsaria genus, among other plant and fungal extracts containing anthraquinones or anthraquinone (B42736) derivatives, may interact with TOMM6. google.com TOMM6 is a subunit of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is involved in the translocation of proteins into mitochondria. google.com This suggested interaction with TOMM6 is posited in the context of treating or preventing nervous system diseases. google.com However, specific studies detailing the direct binding or interaction characteristics of isolated this compound with TOMM6 or other molecular targets were not prominently featured in the search results.

Cellular Pathway Modulation and Signaling Events Triggered by this compound

Based on the available information, there is a lack of detailed research findings specifically on how this compound (the anthraquinone) modulates cellular pathways or triggers specific signaling events. While anthraquinones in general can exhibit various biological activities, the precise effects of this compound on specific cellular signaling cascades are not well-documented in the provided search results. Research into cellular pathway modulation was primarily found in the context of the structurally different compound Valsartan.

Preclinical Pharmacodynamic Profiling of this compound's Actions in Biological Systems

Detailed preclinical pharmacodynamic profiling specifically for this compound (the anthraquinone) was not extensively available in the provided search results. Preclinical studies that were found primarily discussed the pharmacodynamics of Valsartan, focusing on its effects within the renin-angiotensin-aldosterone system and its impact on blood pressure and cardiovascular function in animal models and humans. nih.goveuropa.eulaboratoriochile.cl Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) or the pharmacodynamic effects of isolated this compound in biological systems were not prominent in the search outcomes.

Advanced Analytical Methodologies for Valsarin Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are widely applied for the separation and purity assessment of Valsartan in bulk drug form, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) is the predominant method used for the analysis of Valsartan, either alone or in combination with other drugs. globalresearchonline.netwjpmr.compharmacyjournal.insemanticscholar.org

Various HPLC methods, including reversed-phase HPLC (RP-HPLC), have been developed and validated for the determination of Valsartan. globalresearchonline.netpharmacyjournal.innih.govderpharmachemica.comjocpr.com These methods often utilize C18 columns and mobile phases consisting of mixtures of aqueous buffers (such as phosphate (B84403) buffer or ammonium (B1175870) dihydrogen phosphate buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727). pharmacyjournal.innih.govderpharmachemica.comjocpr.comjapsonline.comscielo.brresearchgate.net Detection is typically achieved using UV detectors set at wavelengths such as 248 nm, 265 nm, or 273 nm. pharmacyjournal.inderpharmachemica.comjocpr.comjapsonline.com

HPLC methods for Valsartan have demonstrated good reliability, repeatability, and sensitivity. pharmacyjournal.in They are capable of separating Valsartan from related substances and degradation products, making them suitable for stability-indicating assays. nih.gov For instance, a stability-indicating RP-HPLC method for Valsartan in tablet dosage forms achieved separation on a Symmetry C18 column using a mobile phase of 0.02 mM sodium dihydrogen orthophosphate (pH 2.5) and acetonitrile (58:42 %v/v), with detection at 248 nm. The method successfully resolved Valsartan from its degradation products under various stress conditions. nih.gov Another RP-HPLC method for Valsartan in tablets used a Thermo-hypersil ODS column and a mobile phase of water, acetonitrile, and glacial acetic acid (500:500:01), with detection at 273 nm. jocpr.com

Ultra-Performance Liquid Chromatography (UPLC) is also employed for the analysis of Valsartan, offering advantages in terms of speed and efficiency. globalresearchonline.netresearchgate.net UPLC-MS methods have been developed for the analysis of Valsartan and its degradation products. uwm.edu.pl

High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique that has been documented for the estimation of Valsartan in pharmaceutical dosage forms and plasma. globalresearchonline.netwjpmr.compharmacyjournal.in

Table 1 summarizes some reported chromatographic conditions for Valsartan analysis.

MethodColumnMobile PhaseDetection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)Ref.
RP-HPLCSymmetry C18 (250x4.6mm, 5µ)0.02 mM NaH2PO4 (pH 2.5) : Acetonitrile (58:42 v/v)2489.38Not specified nih.gov
RP-HPLCX terra RP-18 (100x4.6mm, 5µ)Water : Acetonitrile : Glacial acetic acid (550:450:1 v/v/v)2482.5304 – 12 derpharmachemica.com
HPLCC18 (250x4.6 mm)Ammonium dihydrogen phosphate buffer : Methanol (33.5:66.5) pH 3 with formic acid26511.9Not specified japsonline.com
RP-HPLCThermo-hypersil ODS (150x4.6mm, 5µm)Water : Acetonitrile : Glacial acetic acid (500:500:01)2734.640 - 140 jocpr.com
HPLC/UVZorbax C8 (150 mm x 4.6 mm, 5 μm)Methanol : 25 mM potassium dihydrogen phosphate pH 7.3 (55:45, V/V)2251.753160 - 960 (µg/mL) researchgate.net

High-Resolution Spectroscopic Techniques for Structural Analysis (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural analysis and confirmation of Valsartan.

Mass spectrometry is a powerful tool for the identification of small molecules and their impurities. scirp.org Electrospray ionization (ESI) in positive mode is commonly used for Valsartan, yielding a protonated molecular ion peak at m/z 436.2 Da ([M + H]+). scirp.org Adduct ions such as [M + Na]+ and [M + K]+ may also be observed. scirp.org Tandem mass spectrometry (MS/MS and MS3) provides fragmentation data that is crucial for elucidating the structure of Valsartan and identifying fragmentation pathways. scirp.org The fragmentation patterns of the protonated ion can be established, and the elemental composition and structure of significant product ions can be proposed. scirp.org LC-MS and LC-MS/MS methods are frequently employed for the analysis of Valsartan, particularly for sensitive detection and structural confirmation in complex matrices. globalresearchonline.netsemanticscholar.orgjocpr.comscielo.brnih.govmdpi.com

NMR spectroscopy provides detailed information about the structural and chemical environment of atoms within the Valsartan molecule. While specific NMR data for Valsartan was not extensively detailed in the provided search results, NMR is a standard technique for confirming the structure and purity of organic compounds like Valsartan during synthesis and characterization. Early research on related compounds utilized NMR spectrometers for structural analysis. rsc.org

GC-MS techniques, particularly GC-MS/MS, have been developed for the detection and quantification of specific impurities, such as N-nitrosamines, in Valsartan drug substance and drug products. fda.govnih.govthermofisher.comnih.gov These methods often involve headspace analysis and utilize columns like DB-Wax. fda.govnih.gov

Quantitative Analysis Methods for Valsarin in Biological Matrices

Quantitative analysis of Valsartan in biological matrices such as human plasma and urine is essential for pharmacokinetic, bioavailability, and bioequivalence studies. globalresearchonline.netsemanticscholar.orgresearchgate.netscielo.brnih.govwho.int

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of Valsartan in biological fluids. globalresearchonline.netscielo.brnih.govmdpi.com These methods often involve simple protein precipitation or solid-phase extraction for sample preparation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ionization mode. scielo.brnih.govmdpi.com For example, an LC-MS/MS method for the simultaneous quantification of Valsartan and hydrochlorothiazide (B1673439) in human plasma used protein precipitation with acetonitrile and achieved separation on a C18 column, with detection by MRM. nih.gov Another LC-MS/MS method for the simultaneous determination of Sacubitril, Valsartan, and the active metabolite of Sacubitril (LBQ657) in human plasma also employed protein precipitation and positive ionization MRM detection. scielo.br Solid-phase extraction has also been successfully applied in LC-MS/MS methods for quantifying Valsartan in human plasma. semanticscholar.orgmdpi.com

HPLC with UV detection has also been used for the quantitative estimation of Valsartan in human plasma after protein precipitation. who.intindexcopernicus.com These methods have demonstrated good linearity, accuracy, and precision. who.int

Table 2 presents data on the linearity ranges reported for some quantitative methods for Valsartan in biological matrices.

MethodMatrixLinearity RangeRef.
LC-MS/MSHuman Plasma4-3600 ng/mL nih.gov
LC-MS/MSHuman Plasma6.062–18060.792 ng/mL mdpi.com
HPLC-UVHuman Plasma0.06 to 8 µg/mL who.int

Advanced Sample Preparation and Extraction Protocols

Effective sample preparation and extraction protocols are crucial for isolating Valsartan from complex matrices like biological fluids and pharmaceutical formulations, removing interfering substances, and concentrating the analyte before analysis.

For the analysis of Valsartan in biological matrices, protein precipitation is a simple and commonly used technique. semanticscholar.orgnih.govwho.int This involves adding an organic solvent like acetonitrile to the plasma or urine sample to precipitate proteins, leaving the analyte in the supernatant for subsequent analysis. nih.govwho.int

Solid-phase extraction (SPE) is another widely employed technique for the extraction of Valsartan from biological fluids. globalresearchonline.netsemanticscholar.orgmdpi.com SPE offers better cleanup and preconcentration compared to simple protein precipitation, leading to improved sensitivity and reduced matrix effects in chromatographic and mass spectrometric analysis. SPE protocols for Valsartan often involve using C18 sorbents and optimized elution solvents. semanticscholar.orgmdpi.com

Liquid-liquid extraction (LLE) has also been used for the extraction of Valsartan, sometimes in combination with other techniques. thermofisher.com For instance, methanol has been used for liquid-liquid extraction of Valsartan samples for GC-MS analysis of impurities. thermofisher.com

For pharmaceutical formulations, sample preparation typically involves dissolving the tablet or capsule content in a suitable solvent (e.g., methanol or mobile phase) followed by sonication and filtration to obtain a clear solution for injection into the chromatographic system. nih.govjocpr.comjapsonline.com

Advanced sample preparation techniques are continuously being developed to improve the efficiency, speed, and sensitivity of Valsartan analysis in various matrices.

Ecological and Biological Context of Valsarin Production

Symbiotic Relationships in Valsarin-Producing Lichens

This compound has been isolated from the fungus Valsaria rubricosa and, notably, from the lichen Lasallia papulosa. researchgate.netrsc.orgrsc.orgnzic.org.nznih.govgoogle.comslideshare.netresearchgate.net Lichens represent a remarkable symbiotic association, most commonly between a fungus (mycobiont) and a photosynthetic partner, typically green algae or cyanobacteria (photobiont). actabiologicaturcica.comvisaskogen.seencyclopediaofarkansas.netnih.gov In this symbiosis, the fungal partner provides structure, protection from environmental stresses like UV radiation and desiccation, and facilitates the uptake of water and nutrients. visaskogen.seencyclopediaofarkansas.netaustplants.com.au The photobiont, in turn, provides carbohydrates through photosynthesis. visaskogen.seencyclopediaofarkansas.net

Secondary metabolites in lichens, including anthraquinones like this compound, are primarily produced by the fungal partner. nih.govactabiologicaturcica.comaustplants.com.aumdpi.com The production of these compounds is considered a key outcome of the symbiotic relationship, with over 1000 specific compounds identified in lichens, many of which are unique to these associations. austplants.com.aumdpi.com The presence of this compound in Lasallia papulosa highlights the capacity of the mycobiont within this symbiotic structure to synthesize this specific chlorinated anthraquinone (B42736). researchgate.netnih.govresearchgate.net The close physical and physiological integration of the mycobiont and photobiont in the lichen thallus creates a unique microenvironment that likely influences the metabolic processes, including the biosynthesis of secondary metabolites like this compound.

Environmental Factors Influencing this compound Biosynthesis

The biosynthesis of secondary metabolites in fungi and lichens is known to be influenced by a variety of environmental factors. tandfonline.comrsc.orgnih.govaustplants.com.aumdpi.comnih.gov While specific studies detailing the environmental regulation of this compound biosynthesis are limited, general principles observed for other fungal and lichen secondary metabolites can be applied. Factors such as light exposure, UV radiation, elevation, temperature fluctuations, and seasonality have been shown to impact the production of lichen compounds. austplants.com.au Nutrient availability and interactions with other organisms in the environment also play a role in modulating fungal secondary metabolism. tandfonline.comrsc.orgnih.gov

Anthraquinones, including this compound, are typically synthesized via the polyketide pathway in fungi. nih.gov The genes involved in these biosynthetic pathways are often organized in gene clusters, and their expression can be regulated in response to environmental signals. tandfonline.com Epigenetic regulation, such as DNA methylation and histone modifications, can also influence the production of secondary metabolites by allowing fungi to fine-tune their synthesis based on environmental conditions. tandfonline.comnih.gov Therefore, it is reasonable to infer that the levels of this compound produced by Valsaria rubricosa or the mycobiont in Lasallia papulosa are likely influenced by factors such as the specific substrate they inhabit, light intensity, temperature, and the availability of nutrients in their ecological niche.

Adaptive Significance of this compound in Fungal and Lichen Systems

The production of secondary metabolites in fungi and lichens confers adaptive advantages, contributing to the survival and competitiveness of these organisms in their natural habitats. mdpi.comtandfonline.comfrontiersin.orgrsc.orgnih.gov While the specific adaptive significance of this compound has not been exhaustively studied, the known functions of other lichen and fungal secondary metabolites provide a framework for understanding its potential roles.

Lichen secondary metabolites are known to perform various ecological functions, including protection against UV radiation, anti-herbivore defense, antimicrobial activity, and allelopathy (inhibiting the growth of other organisms). actabiologicaturcica.comaustplants.com.aumdpi.comtnenvis.nic.inmdpi.com They can also be involved in metal chelating and potentially play a role in desiccation tolerance. mdpi.commdpi.com Given that this compound is a chlorinated anthraquinone isolated from a lichen researchgate.netnih.govresearchgate.net, it is plausible that it contributes to some of these protective roles within the lichen thallus. For instance, some anthraquinones have demonstrated antimicrobial properties researchgate.netnih.gov, suggesting this compound could play a role in defending the lichen or fungus against microbial competitors or pathogens. The presence of chlorine atoms in this compound nih.govnih.gov might contribute to its specific biological activities, as halogenation can influence the bioactivity of natural compounds. nih.gov

Furthermore, secondary metabolites can mediate interactions with other organisms, including facilitating mutualistic relationships or acting as deterrents against antagonists. tandfonline.comfrontiersin.org The adaptive significance of this compound could therefore extend to influencing the complex web of interactions that Valsaria rubricosa or Lasallia papulosa engage in within their ecosystems.

Future Research Directions and Academic Opportunities

Elucidation of Undiscovered Biosynthetic Intermediates

The biosynthesis of anthraquinones in fungi and lichens typically proceeds via the polyketide pathway, utilizing acetyl-CoA and malonyl-CoA as precursors. nih.gov While the general pathway for anthraquinone (B42736) formation is understood, the specific steps and intermediates leading to complex, halogenated structures like Valsarin remain to be fully elucidated. Future research should focus on identifying the specific polyketide synthases (PKSs) and tailoring enzymes, such as halogenases, methyltransferases, and hydroxylases, involved in the biosynthesis of this compound in its native producers. nih.gov Techniques such as genome sequencing of this compound-producing strains, coupled with transcriptomic and proteomic analyses under various culture conditions, could help identify candidate genes and enzymes. nih.govfrontiersin.org Stable isotope labeling experiments and metabolomics could be employed to track the incorporation of precursors and identify transient biosynthetic intermediates, providing a detailed understanding of the enzymatic cascade that results in the unique chlorination and hydroxylation pattern of this compound. This fundamental knowledge is crucial for potential future metabolic engineering efforts aimed at enhancing this compound production or generating novel analogs.

Chemoenzymatic Synthesis and Biocatalysis for this compound and Derivatives

The chemical synthesis of complex natural products like anthraquinones can be challenging, often involving multiple steps and harsh reaction conditions. researchgate.net Chemoenzymatic approaches, combining chemical transformations with enzymatic steps, offer a promising alternative for the sustainable and efficient synthesis of this compound and its derivatives. Research in this area could focus on identifying or engineering enzymes capable of catalyzing key steps in the this compound structure, such as regioselective chlorination, hydroxylation, or cyclization reactions. scirp.orgresearchgate.netbiocrick.comnih.gov Exploring biocatalysts from the native producing organisms or screening enzyme libraries for desired activities could lead to novel synthetic routes. nih.gov Furthermore, enzymes could be utilized to modify readily available anthraquinone precursors to produce this compound or to create novel, non-natural this compound analogs with potentially altered properties. researchgate.netnih.gov This could involve enzymatic glycosylation researchgate.net or other modifications to improve solubility or bioavailability. frontiersin.org The development of efficient chemoenzymatic strategies would not only provide alternative synthetic routes but also contribute to greener chemical processes.

Advanced Approaches for High-Throughput Screening of this compound Analogs

Given the diverse biological activities observed for various anthraquinone derivatives, high-throughput screening (HTS) of this compound and its analogs is a critical area for future research to discover potential new applications. nih.govrsc.orgmdpi.comannualreviews.org Developing advanced HTS platforms tailored for detecting specific biological activities, such as antimicrobial, antifungal, antiviral, or anticancer effects, would be valuable. nih.govnih.gov This could involve cell-based assays, biochemical screens targeting specific enzymes or receptors, or phenotypic screens. researchgate.net The creation of diverse libraries of this compound analogs, synthesized chemically or chemoenzymatically, is essential for such screening efforts. mdpi.comannualreviews.org Furthermore, the integration of computational approaches, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, can guide the design and prioritization of analogs for synthesis and testing, increasing the efficiency of the discovery process. nih.govrsc.orgmdpi.comannualreviews.org

Systems Biology and Omics Integration in this compound Research

Applying systems biology approaches can provide a holistic understanding of this compound biosynthesis in its producing organisms and its interactions within biological systems. nih.govresearchgate.netfrontiersin.org Integrating data from various 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex regulatory networks governing this compound production in lichens and fungi. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgcambridge.org This can help optimize fermentation conditions for increased yield or identify targets for genetic engineering to enhance production. nih.gov Furthermore, systems biology can be used to investigate the effects of this compound on target biological systems, such as microbial pathogens or human cells. researchgate.netmdpi.comresearchgate.net By analyzing the global molecular responses to this compound exposure, researchers can gain insights into its mechanisms of action and identify potential off-target effects. researchgate.netresearchgate.net Network modeling and computational simulations can integrate these diverse datasets to build predictive models of this compound biosynthesis and biological activity. nih.govresearchgate.netfrontiersin.org

Exploration of Novel Biological Activities and Associated Mechanisms for this compound

While anthraquinones are known for a range of biological activities, the specific potential of this compound remains an active area for exploration. nih.govnih.govfrontiersin.org Future research should focus on systematically investigating novel biological activities of this compound that have not yet been fully characterized. This could include exploring its potential in treating neglected tropical diseases, its effects on specific cellular pathways, or its role in the complex symbiosis of lichen organisms. nih.govfrontiersin.orgresearchgate.netfrontiersin.org Identifying the molecular targets of this compound and elucidating its precise mechanisms of action at the cellular and molecular levels are crucial steps in determining its therapeutic potential. researchgate.netnih.gov This could involve techniques such as target identification assays, protein binding studies, and detailed biochemical and cell biology experiments. researchgate.net Furthermore, exploring potential synergistic effects of this compound with other compounds, either natural or synthetic, could reveal new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Valsarin, and how can researchers optimize reaction conditions for yield and purity?

  • Methodology : Begin with literature review to identify established synthetic routes (e.g., condensation reactions, catalytic methods). Use design-of-experiments (DoE) frameworks to systematically vary parameters (temperature, solvent, catalyst loading) and assess outcomes via HPLC or GC-MS for purity . Reproducibility requires detailed procedural notes, including solvent drying protocols and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural identity and impurities?

  • Methodology : Combine NMR (¹H/¹³C, 2D-COSY/HMBC) for structural elucidation, FT-IR for functional group validation, and LC-MS for molecular weight confirmation. Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities . For impurities, employ hyphenated techniques like LC-HRMS to detect trace byproducts .

Q. How should researchers design in vitro assays to evaluate this compound’s biochemical activity while minimizing experimental bias?

  • Methodology : Use positive/negative controls (e.g., known inhibitors for enzyme assays) and blinded sample labeling. Validate assay conditions via Z’-factor analysis to ensure robustness. Triplicate runs with independent replicates are mandatory for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography) for this compound derivatives be resolved?

  • Methodology : Perform comparative analysis with reference compounds or synthetic analogs. Use variable-temperature NMR to assess dynamic effects or crystallize under multiple conditions to identify polymorphic variations. Cross-validate with computational crystallography tools (e.g., Mercury CSD) .

Q. What strategies are recommended for integrating contradictory pharmacokinetic data from in vivo studies?

  • Methodology : Apply meta-analysis frameworks to identify confounders (e.g., species-specific metabolism, dosing regimens). Use compartmental modeling (e.g., NONMEM) to reconcile discrepancies. Transparency in raw data sharing (e.g., via FAIR-compliant repositories) enables third-party validation .

Q. How can computational models predict this compound’s interactions with novel biological targets while addressing overfitting risks?

  • Methodology : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) for binding affinity estimates. Validate predictions via experimental mutagenesis or SPR binding assays. Apply regularization techniques (e.g., LASSO) to minimize overfitting in QSAR models .

Data Integrity & Reproducibility

Q. What steps ensure this compound’s research data meets FAIR principles for reuse in meta-studies?

  • Methodology : Assign persistent identifiers (DOIs) via repositories like Zenodo. Provide machine-readable metadata (e.g., ISA-Tab format) detailing experimental conditions, instrument settings, and analysis pipelines. Use standardized chemical identifiers (InChI, SMILES) for structural data .

Q. How should researchers address irreproducible results in catalytic synthesis of this compound analogs?

  • Methodology : Document all reaction parameters (e.g., stir rate, humidity) and validate catalyst activity via TON/TOF calculations. Share raw kinetic data and catalyst characterization (XPS, TEM) in supplementary materials. Collaborate with third-party labs for interlaboratory validation .

Ethical & Methodological Pitfalls

Q. What are common biases in interpreting this compound’s in vivo toxicity data, and how can they be mitigated?

  • Methodology : Avoid selective reporting by pre-registering study designs (e.g., on Open Science Framework). Use stratified randomization in animal cohorts and report attrition rates. Employ blinded histopathological assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.